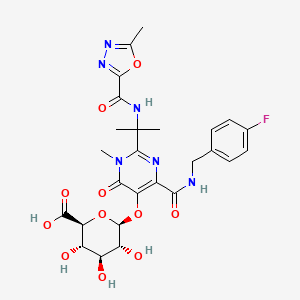

Raltegravir beta-D-Glucuronide

Description

Overview of Raltegravir (B610414) Metabolism and the Central Role of Glucuronidation

Raltegravir, an antiretroviral drug, is primarily eliminated from the body through metabolism, with glucuronidation being the principal metabolic pathway. drugbank.comtga.gov.auoup.com This process involves the enzymatic addition of a glucuronic acid moiety to the raltegravir molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). researchgate.netnatap.org In vitro and in vivo studies have consistently shown that raltegravir is not a significant substrate for cytochrome P450 (CYP) enzymes. europa.eufda.govrwandafda.gov.rw

The major metabolite formed through this pathway is Raltegravir beta-D-Glucuronide, often designated as M2 in research literature. europa.eunih.gov The formation of this glucuronide conjugate is the main mechanism of clearance for raltegravir in humans. fda.govnih.gov Studies utilizing human liver microsomes, cDNA-expressed UGTs, and selective chemical inhibitors have identified UGT1A1 as the primary enzyme responsible for the glucuronidation of raltegravir. fda.govnih.gov Minor contributions from other UGT isoforms, such as UGT1A3 and UGT1A9, have also been noted. europa.eufda.gov

In humans, after administration of radiolabeled raltegravir, the parent drug was the major component in plasma, accounting for about 70% of the total radioactivity, with the remaining portion attributed to this compound. nih.govnih.gov Elimination of the drug occurs through both urine and feces. researchgate.netnih.gov In urine, this compound is the predominant species, accounting for a significant portion of the excreted dose, while unchanged raltegravir represents a smaller fraction. rwandafda.gov.rwnih.goveuropa.eufda.gov Raltegravir found in feces is believed to originate, at least in part, from the hydrolysis of the this compound that is secreted into the bile. nih.govnih.gov This biliary excretion of the glucuronide metabolite is a key part of its elimination. researchgate.neteuropa.eu

The central role of UGT1A1 in raltegravir metabolism has been further highlighted in pharmacogenomic studies. Genetic variations (polymorphisms) in the UGT1A1 gene can influence the plasma concentrations of raltegravir. nih.govnih.gov For instance, individuals with the UGT1A128/28 genotype, which is associated with reduced UGT1A1 activity, show modestly higher plasma concentrations of raltegravir. nih.gov

Significance of this compound as a Major Metabolite Across Preclinical Species and In Vitro Systems

The formation of this compound as the primary metabolite is a consistent finding not only in humans but also across various preclinical animal species and in vitro experimental systems. europa.eu This consistency underscores the predictive value of these models in studying the drug's metabolic fate.

In vivo metabolism studies with radiolabeled raltegravir have been conducted in mice, rats, and dogs. europa.eu In all these species, glucuronidation was identified as the major metabolic pathway. europa.eu this compound (M2) was the major circulating metabolite and the primary radioactive component found in the bile of mice, and in the bile and urine of rats and dogs. europa.eu While other minor metabolites were detected in rats and dogs, they each represented less than 2% of the administered dose. europa.eu The substantial excretion of the parent drug and its glucuronide in bile in these species indicates that biliary secretion is a primary route of elimination. europa.eu

Table 1: Raltegravir Metabolism in Preclinical Species and Humans

| Species | Primary Metabolic Pathway | Major Metabolite | Primary Excretion Route | Reference |

|---|---|---|---|---|

| Mouse | Glucuronidation | This compound (M2) | Bile | europa.eu |

| Rat | Glucuronidation | This compound (M2) | Bile, Urine | europa.eu |

| Dog | Glucuronidation | This compound (M2) | Bile, Urine | europa.eu |

In vitro studies using liver preparations from different species corroborate the in vivo findings. While no significant metabolism of raltegravir was observed in liver microsomes fortified with NADPH (a cofactor for CYP enzymes), significant metabolism occurred in hepatocytes. europa.eu In hepatocyte incubations from rats, dogs, and humans, the main metabolite produced was the glucuronide derivative of raltegravir. europa.eu This highlights the importance of using cellular systems that contain the necessary UGT enzymes and cofactors to accurately study raltegravir metabolism in vitro. Despite circulating at significant levels, this compound is pharmacologically inactive against HIV-1; the antiviral activity is attributed to the parent compound, raltegravir. europa.eu

Contextualization within Broader Drug Metabolism and Xenobiotic Biotransformation Research

The metabolism of raltegravir via glucuronidation is a classic example of a Phase II biotransformation reaction, a fundamental process in the disposition of xenobiotics (foreign compounds, including drugs). mhmedical.commhmedical.com Biotransformation reactions are generally categorized into Phase I and Phase II. mhmedical.comuef.fi Phase I reactions, such as oxidation, reduction, and hydrolysis, typically introduce or expose functional groups on a molecule. mhmedical.commhmedical.com Phase II reactions are conjugation reactions where an endogenous molecule is added to the xenobiotic or its Phase I metabolite. mhmedical.comuef.fi

Glucuronidation is considered the most prominent and crucial Phase II reaction for a wide variety of compounds. uef.fijove.com This process is catalyzed by the UGT superfamily of enzymes, which transfer glucuronic acid from the activated coenzyme UDP-glucuronic acid (UDPGA) to a substrate. uef.fijove.com The addition of the highly polar glucuronic acid moiety significantly increases the water solubility of the substrate. mhmedical.comjove.com This enhanced hydrophilicity facilitates the elimination of the compound from the body, primarily via urine or bile, thereby terminating its biological activity and reducing potential toxicity. mhmedical.comuef.fi

While typically a detoxification pathway, in some cases, glucuronide conjugates can be biologically active or chemically reactive. nih.gov However, in the case of raltegravir, its glucuronide metabolite is inactive. europa.eu The study of raltegravir's metabolism, focusing on the formation of this compound, provides a clear and important illustration of how Phase II conjugation is the primary determinant of a drug's clearance, without the involvement of Phase I enzymes like the cytochrome P450 system. researchgate.net This characteristic reduces the potential for certain types of drug-drug interactions often associated with CYP enzyme inhibition or induction. asm.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29FN6O11/c1-10-31-32-21(42-10)20(38)30-26(2,3)25-29-13(19(37)28-9-11-5-7-12(27)8-6-11)17(22(39)33(25)4)43-24-16(36)14(34)15(35)18(44-24)23(40)41/h5-8,14-16,18,24,34-36H,9H2,1-4H3,(H,28,37)(H,30,38)(H,40,41)/t14-,15-,16+,18-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIJULFVNPGGMF-LKUMGPRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)NCC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(=O)NCC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29FN6O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678673 | |

| Record name | 4-{[(4-Fluorophenyl)methyl]carbamoyl}-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

620.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952654-62-5 | |

| Record name | Raltegravir beta-D-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952654625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{[(4-Fluorophenyl)methyl]carbamoyl}-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RALTEGRAVIR BETA-D-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q53CNM2XZH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Pathways and Molecular Mechanisms of Raltegravir Beta D Glucuronide Formation

Identification and Characterization of Uridine Diphospho-Glucuronosyltransferase (UGT) Isoforms

The biotransformation of raltegravir (B610414) into its glucuronide metabolite is primarily mediated by specific UGT isoforms.

Extensive research has identified UGT1A1 as the principal enzyme responsible for the glucuronidation of raltegravir in humans nih.govnih.govdrugbank.comnih.govnih.govnih.gov. Studies utilizing cDNA-expressed UGTs have demonstrated that UGT1A1 is the main isoform involved in the formation of the raltegravir M2 metabolite, which is the glucuronide conjugate nih.gov. The significant role of UGT1A1 is further substantiated by the impact of genetic polymorphisms in the UGT1A1 gene on raltegravir metabolism. For instance, individuals with the UGT1A1*28 polymorphism, which is associated with reduced enzyme activity, exhibit higher plasma concentrations of raltegravir and a lower metabolic ratio of the glucuronide metabolite to the parent drug nih.govnih.gov. This direct correlation between UGT1A1 genotype and raltegravir metabolic phenotype underscores the predominant catalytic function of this isoform nih.govnih.gov.

While UGT1A1 is the major contributor, other UGT isoforms also participate in the glucuronidation of raltegravir, albeit to a lesser extent. In vitro studies have indicated that UGT1A3 and UGT1A9 can also catalyze this reaction nih.gov. Physiologically based pharmacokinetic (PBPK) modeling suggests that UGT1A3 may be a significant contributor to the metabolism of raltegravir nih.gov. Reaction phenotyping with recombinant UGTs has shown that UGT1A9, along with UGT1A1, can catalyze the glucuronidation of raltegravir at a high rate nih.gov. However, considering the kinetic parameters, it is understood that both UGT1A1 and UGT1A9 are the active UGTs in raltegravir glucuronidation, with UGT1A1 playing the primary role nih.govnih.gov.

In Vitro Mechanistic Studies of Glucuronidation Kinetics

The kinetics of raltegravir glucuronidation have been extensively studied using various in vitro systems to elucidate the underlying molecular mechanisms.

Human liver microsomes (HLMs) and hepatocytes are standard in vitro models for characterizing drug metabolism. In the case of raltegravir, HLMs have been instrumental in confirming that glucuronidation is the primary metabolic pathway nih.govresearchgate.net. Kinetic studies in HLMs have provided valuable data on the enzymatic reaction parameters nih.gov. These studies have shown that raltegravir is a substrate for UGT enzymes present in the liver researchgate.net. The use of these systems allows for the determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which are crucial for understanding the efficiency of the metabolic process nih.gov.

To pinpoint the specific UGT isoforms responsible for raltegravir glucuronidation, researchers have employed cDNA-expressed UGTs nih.govnih.gov. This technique involves expressing individual human UGT isoforms in cell lines, which then allows for the assessment of the catalytic activity of each isoform towards a specific substrate nih.gov. Through this approach, UGT1A1 was definitively identified as the main enzyme metabolizing raltegravir nih.gov. This methodology also enabled the identification of the minor contributions of UGT1A3 and UGT1A9 nih.gov.

Kinetic studies have been conducted to determine the enzymatic reaction parameters for raltegravir glucuronidation. In human liver microsomes, the apparent Km value for raltegravir glucuronidation has been reported, providing insight into the substrate affinity of the UGT enzymes nih.gov. The specificity of the reaction is highlighted by the fact that raltegravir is a substrate for a select few UGT isoforms, with UGT1A1 showing the highest activity nih.govresearchgate.net.

Table 1: UGT Isoforms Involved in Raltegravir Glucuronidation

| UGT Isoform | Role in Raltegravir Glucuronidation |

| UGT1A1 | Predominant |

| UGT1A3 | Minor |

| UGT1A9 | Minor |

Table 2: In Vitro Systems for Studying Raltegravir Glucuronidation

| In Vitro System | Application |

| Human Liver Microsomes (HLMs) | Characterization of metabolic pathways and kinetic parameters |

| Human Hepatocytes | Metabolic characterization |

| cDNA-Expressed UGTs | Isoform-specific activity assessment |

Influence of Genetic Polymorphisms on UGT1A1 Activity and Raltegravir Glucuronidation Kinetics

The formation of Raltegravir beta-D-Glucuronide is primarily catalyzed by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1). nih.govyoutube.com The gene encoding this enzyme is known to be polymorphic, which can lead to significant inter-individual variability in the rate and extent of Raltegravir metabolism. nih.govnih.gov These genetic variations can alter enzyme activity, thereby affecting the pharmacokinetics of Raltegravir and the concentration of its glucuronidated metabolite. nih.govnih.gov

Several variants in the UGT1A1 gene have been identified, with some leading to decreased, and others to increased, metabolic function. nih.gov The most extensively studied polymorphism in relation to Raltegravir metabolism is UGT1A1*28. nih.govnih.gov This variant is characterized by an additional TA repeat in the promoter region of the gene, which is associated with reduced UGT1A1 expression and activity. nih.gov

Multiple clinical studies have investigated the impact of the UGT1A128 allele on Raltegravir's pharmacokinetics, though with some conflicting results. nih.gov A study involving 96 HIV-1 infected patients found that carriers of the UGT1A128 allele had significantly higher trough plasma concentrations of Raltegravir compared to individuals with the wild-type (UGT1A11/1) genotype. nih.govlih.lu Specifically, the median Raltegravir concentration was 168 ng/ml for UGT1A128 carriers, compared to 88.5 ng/ml for wild-type homozygotes. nih.govlih.luuclouvain.be This was accompanied by a significantly lower metabolic ratio (Raltegravir-glucuronide to Raltegravir), indicating a reduced rate of glucuronidation in UGT1A128 carriers. nih.govlih.lu

Another study focusing on individuals with the UGT1A128/28 genotype (homozygous for the variant allele) found that plasma concentrations of Raltegravir were modestly higher compared to those with the UGT1A11/1 genotype. nih.gov The geometric mean ratio for the area under the concentration-time curve (AUC) was 1.41, and for the concentration at 12 hours post-dose, it was 1.91 in the UGT1A128/28 group versus the wild-type group. nih.gov However, the researchers concluded this increase was not clinically significant enough to warrant a dose adjustment. nih.gov In contrast, other studies have failed to demonstrate a significant influence of the UGT1A1*28 polymorphism on Raltegravir pharmacokinetics, a discrepancy that may be attributed to the high inter- and intra-patient variability characteristic of the drug. nih.govnih.gov

Other less common variants, such as UGT1A16 (primarily found in Asian populations) and UGT1A136, have also been studied. nih.govnih.gov The UGT1A16 allele has been associated with decreased enzyme function and significantly higher Raltegravir trough concentrations in homozygous individuals. nih.gov Conversely, the UGT1A136 allele is associated with increased UGT1A1 activity, though its effect on Raltegravir metabolism in the aforementioned study of 96 patients was not statistically significant when compared to the wild-type. nih.govnih.gov

The collective findings suggest that genetic polymorphisms in UGT1A1, particularly the UGT1A1*28 allele, can significantly influence the glucuronidation of Raltegravir. nih.govlih.lu Individuals with reduced-function alleles generally exhibit higher plasma concentrations of the parent drug and a lower metabolic ratio of the glucuronide metabolite. nih.govlih.lu

Table 1: Impact of UGT1A1 Genotype on Raltegravir Pharmacokinetics

| UGT1A1 Genotype Carrier Status | Median Raltegravir Plasma Concentration (ng/mL) [IQR] | Median Metabolic Ratio (Raltegravir-glucuronide/Raltegravir) [IQR] | Statistical Significance (vs. 1/1) |

| 1/1 (Wild-type) | 88.5 [41.0-236] | 5.8 [3-10] | N/A |

| 28 Carriers | 168 [85.8-318] | 2.9 [1.6-5.3] | p = 0.022 (Concentration)p = 0.004 (Metabolic Ratio) |

| 36 Carriers | 92.5 [36.4-316] | 3.2 [1.7-5.9] | Not Significant |

| Data sourced from a study of 96 HIV-1 infected patients. nih.govlih.luuclouvain.be |

Lack of Involvement of Cytochrome P450 Enzymes in Raltegravir Biotransformation

A defining characteristic of Raltegravir's metabolic profile is the lack of involvement of the Cytochrome P450 (CYP) enzyme system. nih.gov The primary and major mechanism for the clearance of Raltegravir is UGT1A1-mediated glucuronidation. nih.govdrugbank.comnih.govnih.gov

In vitro and in vivo studies have consistently demonstrated that Raltegravir is not a substrate, inhibitor, or inducer of the major CYP450 isoenzymes, including CYP3A4. nih.govnih.govnih.gov This is a significant distinction from many other antiretroviral agents, particularly protease inhibitors and non-nucleoside reverse transcriptase inhibitors, which are often metabolized by and/or interact with the CYP450 system. nih.govnih.gov

The metabolic inertness of Raltegravir with respect to the CYP450 pathway means it has a low potential for drug-drug interactions with medications that are metabolized by these enzymes. nih.govnih.gov This simplifies co-administration with a wide range of other drugs, as there is a reduced risk of altering the plasma concentrations of either Raltegravir or the concomitant medication through CYP-mediated pathways. nih.gov For example, Raltegravir can be used in combination with drugs like tenofovir, efavirenz, atazanavir, and ritonavir (B1064) without dose adjustments related to CYP interactions. nih.gov The absence of CYP450 involvement in its biotransformation is a key feature of Raltegravir's pharmacological profile. nih.govnih.gov

Advanced Analytical Methodologies for Raltegravir Beta D Glucuronide Characterization and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Precise Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a powerful and robust analytical tool for the simultaneous determination of Raltegravir (B610414) and its major metabolite, Raltegravir beta-D-Glucuronide. This technique offers high sensitivity and selectivity, which is essential due to the potential for in-source transformation of the glucuronide back to the parent drug, a phenomenon that could otherwise lead to an overestimation of Raltegravir concentrations. The chromatographic separation of Raltegravir and this compound is therefore a critical step to ensure accurate quantification researchgate.net.

Method validation studies have demonstrated the reliability of LC-MS/MS for this purpose. For instance, a validated method achieved excellent linearity for this compound in the range of 2-2000 nmol/l, with a coefficient of variation for precision between 2.1% and 6.9% nih.gov. The average recovery for the glucuronide metabolite was found to be 102.2% nih.gov. Such validated assays have been successfully applied to quantify plasma concentrations in clinical studies nih.gov.

Chromatographic Separation Techniques and Column Chemistries

Effective chromatographic separation is paramount for the accurate analysis of this compound. Because Raltegravir and its glucuronide metabolite can produce similar product mass fragments, their resolution in the chromatographic system is essential nih.gov. Both reversed-phase ultra-high performance liquid chromatography (RP-UHPLC) and hydrophilic interaction liquid chromatography (HILIC) have been successfully employed, often in combination with a variety of column chemistries to achieve optimal separation.

RP-UHPLC is a widely utilized technique for the analysis of Raltegravir and its metabolites. This method has been shown to provide superior separation selectivity compared to other techniques nih.gov. The use of sub-2 µm particle columns in UHPLC systems allows for faster and more efficient separations. In multi-analyte methods, RP-UHPLC has demonstrated the ability to produce narrower peaks, contributing to better resolution of all target compounds mdpi.com.

HILIC presents an alternative and complementary separation mechanism to reversed-phase chromatography, proving particularly useful for retaining and separating polar compounds like this compound. A significant advantage of HILIC is its potential for substantially higher sensitivity, in some cases up to two orders of magnitude greater than RP-UHPLC for many compounds nih.govmdpi.com. This enhanced sensitivity makes HILIC a valuable tool for detecting low concentrations of the metabolite in biological samples.

A range of analytical columns with different stationary phases have been successfully implemented for the separation of this compound.

ZORBAX Eclipse XDB-C8 : This column has been used to achieve baseline chromatographic separation of Raltegravir and its glucuronide metabolite in a gradient elution mode nih.govjohnshopkins.edu.

Ascentis Express C18 : An Ascentis Express C18 column (75 × 4.6 mm, 2.7 μm) has been effectively used to obtain suitable resolution between Raltegravir and this compound in both plasma and urine samples nih.gov.

Kinetex Phenyl-Hexyl : The separation of Raltegravir and this compound, along with other antiretroviral drugs, has been successfully carried out on a Kinetex Phenyl-Hexyl column nih.gov.

BEH Shield RP18 : Optimized RP-UHPLC separations have been performed using a BEH Shield RP18 stationary phase, which is part of the bridged ethyl-siloxane/silica hybrid (BEH) particle technology that offers improved efficiency and a wider pH range nih.govresearchgate.net.

Cortecs HILIC : For HILIC-based separations, a Cortecs HILIC column has been employed, demonstrating the enhanced sensitivity of this chromatographic mode for the analysis of antiviral metabolites nih.govresearchgate.net.

The selection of the appropriate column chemistry is a critical parameter in method development, influencing selectivity, retention, and peak shape.

| Column Name | Chromatographic Mode | Key Features/Application Notes |

|---|---|---|

| ZORBAX Eclipse XDB-C8 | Reversed-Phase | Achieved baseline separation in gradient elution. nih.govjohnshopkins.edu |

| Ascentis Express C18 | Reversed-Phase | Provided suitable resolution in plasma and urine samples. nih.gov |

| Kinetex Phenyl-Hexyl | Reversed-Phase | Used for simultaneous quantification with other antiretrovirals. nih.gov |

| BEH Shield RP18 | Reversed-Phase (UHPLC) | Utilized in optimized RP-UHPLC methods with BEH particle technology for improved efficiency. nih.govresearchgate.net |

| Cortecs HILIC | HILIC (UHPLC) | Employed for high-sensitivity analysis of the polar glucuronide metabolite. nih.govresearchgate.net |

The composition of the mobile phase and the gradient elution program are critical for achieving the desired chromatographic separation. For reversed-phase methods, mobile phases typically consist of an aqueous component with an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The aqueous phase is often acidified with additives like formic acid to improve peak shape and ionization efficiency. For instance, a mobile phase composed of 55% water with 0.05% formic acid and 45% methanol with 0.05% formic acid has been used with a Kinetex Phenyl-Hexyl column nih.gov.

In HILIC mode, a high percentage of organic solvent is used in the mobile phase to promote the retention of polar analytes. A common mobile phase combination is acetonitrile and an aqueous buffer, such as ammonium (B1175870) formate (B1220265). One optimized HILIC method utilized a gradient elution with 25 mmol/L ammonium formate at pH 3 and acetonitrile nih.govresearchgate.net.

Gradient elution, where the composition of the mobile phase is changed over the course of the analytical run, is frequently employed to effectively separate compounds with different polarities. A typical RP-UHPLC gradient might start with a low percentage of the organic solvent, which is then linearly increased to elute the more hydrophobic compounds mdpi.com. Conversely, a HILIC gradient often begins with a high organic content that is gradually decreased mdpi.com.

| Chromatographic Mode | Aqueous Phase (A) | Organic Phase (B) | Gradient Program Example |

|---|---|---|---|

| Reversed-Phase (RP-UHPLC) | 25 mmol/L formic acid in water | Acetonitrile | Start at 5% B, linear ramp to 98% B over 5 minutes. mdpi.com |

| Reversed-Phase (HPLC) | Water with 0.05% formic acid | Methanol with 0.05% formic acid | Isocratic elution with 55% A and 45% B. nih.gov |

| Hydrophilic Interaction (HILIC) | 25 mmol/L ammonium formate pH 3 | Acetonitrile | Start at 98% B, linear ramp to 50% B over 5 minutes. mdpi.com |

Mass Spectrometric Detection Parameters

The mass spectrometer is typically operated using positive electrospray ionization (ESI) for the detection of Raltegravir and its glucuronide metabolite nih.gov. Quantification is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

While specific MRM transitions for Raltegravir are well-documented, those for this compound can vary depending on the instrument and analytical conditions. It is crucial to optimize parameters such as cone voltage and collision energy for each analyte to achieve the most intense and stable signal. Although some studies have noted that these parameters show little difference between RP and HILIC modes, their optimization remains a key step in method development nih.gov.

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|---|

| Raltegravir | Positive ESI | 445.1 | 109.1 | Not explicitly found in search results |

| This compound | Positive ESI | 621.1 | 445.1 | Not explicitly found in search results |

| Raltegravir | Negative ESI | 443.1 | 316.1 | researchgate.net |

Electrospray Ionization (ESI) Modes: Positive and Negative Polarity Switching

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of moderately polar molecules like drugs and their metabolites. nebiolab.com In the context of Raltegravir and its glucuronide metabolite, both positive and negative ESI modes have been utilized, often within the same analytical run through polarity switching. nih.gov

While the parent drug, Raltegravir, is frequently analyzed in positive ion mode, the quantification of this compound is optimally performed in the negative ion mode. researchgate.netasm.orgresearchgate.net The glucuronide moiety contains a carboxylic acid group which is readily deprotonated, forming a stable negative ion ([M-H]⁻). This characteristic makes negative mode ESI particularly sensitive for its detection. nebiolab.comasm.org

Some methods have been developed to quantify both Raltegravir and its glucuronide metabolite simultaneously using positive ESI. johnshopkins.edu However, leveraging negative polarity for the glucuronide metabolite generally provides superior selectivity and sensitivity. asm.org The ability to switch between positive and negative polarity during a single chromatographic run allows for the comprehensive analysis of both the parent drug and its major metabolite, each under its most favorable ionization conditions.

Optimized Selected Reaction Monitoring (SRM) Transitions for this compound

Selected Reaction Monitoring (SRM) is a highly selective tandem mass spectrometry technique used for quantification. It involves monitoring a specific precursor ion to product ion transition. For this compound, specific SRM transitions have been optimized to ensure accurate and reliable measurement, free from interference from matrix components.

In negative ionization mode, the deprotonated molecule of this compound serves as the precursor ion. The fragmentation of this precursor ion yields specific product ions that are monitored for quantification. A stable isotope-labeled internal standard, such as Raltegravir-glucuronide-d3, is often used to ensure accuracy, with its own unique SRM transition. asm.org

Below is a table detailing the optimized SRM transitions used for the quantification of this compound and its deuterated internal standard in negative ESI mode.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Reference |

| This compound | 619.1 | 316.0 | Negative | asm.org |

| Raltegravir-glucuronide-d3 (IS) | 622.1 | 319.0 | Negative | asm.org |

| Raltegravir | 443.1 | 316.1 | Negative | researchgate.net |

| Raltegravir-d3 (IS) | 446.1 | 319.0 | Negative | researchgate.net |

Method Validation Criteria: Linearity, Precision, Accuracy, Recovery, Sensitivity

The validation of analytical methods is crucial to ensure the reliability and reproducibility of the obtained results. For the quantification of this compound, methods are validated according to established guidelines, assessing several key parameters. researchgate.netlongdom.orgsciencescholar.us

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are constructed over a specified concentration range. For this compound, linearity has been established in ranges such as 2-2000 nmol/L and 10-2500 ng/mL in human plasma. johnshopkins.edunih.gov

Precision: The closeness of agreement among a series of measurements. It is typically expressed as the coefficient of variation (CV%). For this compound, both intra- and inter-day precision CVs are generally required to be below 15%. johnshopkins.edunih.govnih.gov

Accuracy: The closeness of the mean test results to the true value. It is expressed as the percentage of bias or relative error. Validated methods demonstrate accuracies with bias typically within ±15%. johnshopkins.edunih.govnih.gov

Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix. The average recovery for this compound from human plasma has been reported to be around 102.2%. johnshopkins.edu

Sensitivity: The lowest concentration of the analyte that can be reliably measured. This is defined by the lower limit of quantification (LLOQ). For this compound, an LLOQ of 10 ng/mL has been reported. asm.org

The following table summarizes the validation parameters from various studies on the quantification of Raltegravir (RAL) and this compound (RAL-GLU).

| Parameter | Matrix | Analyte | Value/Range | Reference |

| Linearity | Human Plasma | RAL-GLU | 2-2000 nmol/L (r² ≥ 0.9997) | johnshopkins.edu |

| Human Plasma | RAL-GLU | 10-2500 ng/mL | nih.gov | |

| Human Plasma | RAL-GLU | 2.5-800 ng/mL | nih.gov | |

| Precision (CV%) | Human Plasma | RAL-GLU | 2.1-6.9% | johnshopkins.edu |

| Human Plasma | RAL-GLU | < 12.3% | nih.gov | |

| Human Plasma | RAL-GLU | ≤ 15% | nih.gov | |

| Accuracy (Bias%) | Human Plasma | RAL-GLU | 96.3-100.3% | johnshopkins.edu |

| Human Plasma | RAL-GLU | -9.9% to 10% | nih.gov | |

| Human Plasma | RAL-GLU | ≤ 15% (relative error) | nih.gov | |

| Recovery (%) | Human Plasma | RAL-GLU | 105.8% (RAL), 102.2% (RAL-GLU) | johnshopkins.edu |

| Sensitivity (LLOQ) | Human Plasma | RAL-GLU | 10 ng/mL | asm.org |

Sample Preparation Strategies for Complex Biological Matrices

Effective sample preparation is a critical step in the bioanalytical workflow, aimed at removing interfering substances from complex matrices like plasma and urine. scispace.com This process enhances the accuracy and precision of the subsequent analysis of this compound. researchgate.net

Protein Precipitation Techniques for Metabolite Extraction

Protein precipitation is a widely used, simple, and rapid method for sample preparation in the analysis of Raltegravir and its glucuronide metabolite from plasma. johnshopkins.eduscispace.com This technique involves adding an organic solvent, most commonly acetonitrile, to the plasma sample. asm.orgnih.govnih.gov The solvent disrupts the protein structure, causing them to precipitate out of the solution.

The typical procedure involves adding a volume of acetonitrile (e.g., 200 μL) to a small aliquot of plasma (e.g., 25-100 μL). asm.orgnih.govnih.gov After vortexing to ensure thorough mixing, the sample is centrifuged at high speed. asm.org This pellets the precipitated proteins, leaving the supernatant, which contains the analytes of interest (Raltegravir and this compound), ready for direct injection into the LC-MS/MS system or for further processing. asm.org This straightforward approach is effective for extracting both the parent drug and its polar glucuronide metabolite from the protein-rich plasma matrix. johnshopkins.edunih.gov

Enzymatic Hydrolysis Techniques for Total Raltegravir Quantification via Beta-Glucuronidase

In some pharmacokinetic studies, it is necessary to determine the total exposure to Raltegravir, which includes both the parent drug and its glucuronidated form. This is achieved through an indirect measurement approach involving enzymatic hydrolysis. researchgate.net The enzyme β-glucuronidase is used to cleave the glucuronic acid moiety from this compound, converting it back to the parent Raltegravir. covachem.com

This deconjugation step allows for the quantification of the total Raltegravir concentration by measuring only the parent compound. covachem.com The process requires careful optimization of several parameters to ensure complete hydrolysis, including the type and amount of the β-glucuronidase enzyme, incubation time, temperature, and pH. nih.govnorlab.com Enzymes from various sources, such as Helix pomatia, are commonly used. nih.gov Following the hydrolysis step, the sample is processed and analyzed for Raltegravir, with the resulting concentration representing the total amount of the drug initially present as both the free form and the glucuronide conjugate.

Application in Preclinical Metabolite Profiling and Pharmacokinetic Studies (Non-human)

Preclinical studies in animal models are fundamental for characterizing the metabolism and pharmacokinetic profile of new drug candidates before human trials. mdpi.com For Raltegravir, non-human primate models, such as rhesus macaques, have been instrumental in these evaluations. nih.gov

In these preclinical models, the analytical methods described are applied to profile the metabolites of Raltegravir and to determine its pharmacokinetic parameters. Studies have confirmed that, similar to humans, glucuronidation is a major metabolic pathway in animals like mice, rats, and monkeys. researchgate.netrti.org Pharmacokinetic studies in rhesus macaques have been used to define drug doses that replicate human clinical exposure, which is crucial for efficacy and safety studies. nih.gov These investigations involve measuring the concentrations of both Raltegravir and this compound in plasma and other biological fluids over time. nih.gov However, researchers must be cautious when extrapolating pharmacokinetic data from animal models to humans, as species-specific differences in glucuronidation activity exist. researchgate.net

Preclinical and in Vitro Biochemical Characterization of Raltegravir Beta D Glucuronide

Comparative Metabolic Profiles in Laboratory Animal Species (e.g., Mouse, Rat, Dog)

The primary metabolic pathway for raltegravir (B610414) across all tested preclinical species is glucuronidation, leading to the formation of Raltegravir beta-D-Glucuronide (commonly designated as M2). europa.eu This metabolic fate is consistent across mice, rats, and dogs, and aligns with the metabolic profile observed in humans. europa.eu

In vitro studies using hepatocytes from rats, dogs, and humans showed that the major metabolite formed was the glucuronide derivative. europa.eu Subsequent in vivo assessments confirmed these findings. After administration of radiolabeled raltegravir, this compound was identified as the principal radioactive component in the bile of mice and in the bile and urine of rats and dogs. europa.eu

Metabolism via glucuronidation represents the major clearance mechanism for raltegravir in these preclinical species. europa.eu In rats, 62% of the administered dose was accounted for by the M2 metabolite found in bile and urine, while in dogs, it accounted for 31% of the dose. europa.eu The fraction of the dose excreted as the unchanged parent drug was 10% in rats and 30% in dogs, underscoring the significance of its conversion to the glucuronide form for elimination. europa.eu

| Species | Matrix | M2 Metabolite (% of Administered Dose) |

|---|---|---|

| Rat | Bile and Urine | 62% |

| Dog | Bile and Urine | 31% |

Identification and Characterization of Other Minor Metabolites (e.g., Glucose Derivative M1, Acetyl Hydrazine (B178648) Derivative M3) Alongside the Glucuronide

While this compound (M2) is the predominant metabolite, in vitro and in vivo studies in preclinical species have identified other minor metabolic products. europa.eu These include a glucose conjugate of the parent compound, designated as M1, and an acetyl hydrazine derivative, designated as M3. europa.eu

The detection of these minor metabolites has been limited to specific species and matrices. The glucose derivative (M1) was found in the urine of rats and in both the urine and bile of dogs. europa.eu The acetyl hydrazine derivative (M3) was detected only in the urine of rats. europa.eu The quantities of these metabolites were minimal, with each representing less than 2% of the total administered dose in the respective species. europa.eu

| Metabolite ID | Metabolite Name | Species Detected | Matrix Detected | Relative Abundance (% of Dose) |

|---|---|---|---|---|

| M1 | Glucose Derivative | Rat, Dog | Urine (Rat, Dog), Bile (Dog) | <2% |

| M3 | Acetyl Hydrazine Derivative | Rat | Urine | <2% |

In Vitro Evaluation of Drug Transporter Interactions

The interaction of this compound with various drug transporters has been evaluated in vitro to understand its potential role in drug disposition and interactions.

Substrate Properties for Efflux Transporters (e.g., MDR1/P-glycoprotein)

In vitro studies have been conducted to determine if this compound is a substrate for key efflux transporters. It has been determined that the glucuronide metabolite is not a substrate for P-glycoprotein (P-gp/MDR1). nih.gov This indicates that P-gp is unlikely to play a role in the efflux of this metabolite from cells.

Substrate Properties for Uptake Transporters (e.g., Organic Anion Transporter 1 (OAT1))

Investigations into the interaction of this compound with uptake transporters have shown that it is a substrate for the Organic Anion Transporter 1 (OAT1), also known as SLC22A6. nih.gov This suggests that OAT1 may be involved in the renal uptake and subsequent elimination of the metabolite.

Inhibitory Potential on Key Drug Transporters (e.g., Organic Anion Transporting Polypeptides OATP1B1, OATP1B3; OAT3; Organic Cation Transporter 2 (OCT2); Breast Cancer Resistance Protein (BCRP); Multidrug and Toxin Extrusion Protein 1 (MATE1); MATE2-K)

While substrate properties for this compound have been identified, specific data on its potential to inhibit key drug transporters is limited in publicly available literature. However, its substrate status for several of these transporters has been characterized. In vitro assessments have identified this compound as a substrate for OATP1B1, OATP1B3, OAT3, and MATE2-K. nih.gov Conversely, it was determined not to be a substrate for BCRP, OCT2, or MATE1. nih.gov

| Transporter | Interaction Type | Result |

|---|---|---|

| MDR1/P-glycoprotein | Substrate | No |

| BCRP | Substrate | No |

| OAT1 | Substrate | Yes |

| OAT3 | Substrate | Yes |

| OATP1B1 | Substrate | Yes |

| OATP1B3 | Substrate | Yes |

| OCT2 | Substrate | No |

| MATE1 | Substrate | No |

| MATE2-K | Substrate | Yes |

Compound Names Mentioned

| Compound Name |

|---|

| Raltegravir |

| This compound |

| Glucose Derivative M1 |

| Acetyl Hydrazine Derivative M3 |

Utilization of In Vitro Cell Line Models for Transport Studies (e.g., Caco-2, LLC-PK1, Xenopus laevis oocytes)

In vitro cell line models are crucial for elucidating the transport mechanisms of xenobiotics. Studies involving Raltegravir, the parent compound of this compound, have utilized several well-established cell lines to characterize its permeability and interaction with drug transporters.

Caco-2 Cells: The human colon adenocarcinoma cell line, Caco-2, is widely used as a model for the intestinal epithelium to predict drug absorption. nih.govsigmaaldrich.com Research has demonstrated that Raltegravir is a substrate for the efflux transporter P-glycoprotein (P-gp, also known as MDR1) in Caco-2 cells. nih.govnih.gov In studies using Caco-2 monolayers, the P-gp inhibitor PSC833 significantly reduced the basolateral-to-apical permeability of Raltegravir, resulting in an efflux ratio that approached 1.43 from an initial value of 3.1. nih.gov This confirms that P-gp actively transports Raltegravir out of the cells, a finding consistent with other reports. nih.gov However, the breast cancer resistance protein (BCRP) inhibitor Ko143 did not alter Raltegravir's permeability, which is likely due to the low expression of BCRP in this particular cell system. nih.gov The permeability of Raltegravir across Caco-2 monolayers is also highly dependent on pH. nih.govresearchgate.net

LLC-PK1 Cells: The porcine kidney epithelial cell line, LLC-PK1, is often used for transport studies, particularly when transfected with specific human transporters. Raltegravir has been identified as a substrate of human MDR1 (P-gp) in LLC-PK1 cells that were stably transfected with the human MDR1 cDNA. nih.gov While these cells are capable of glucuronidation and possess endogenous transporters that determine the distribution of formed metabolites, specific studies on the transport of this compound in this model are not extensively detailed in the provided literature. nih.gov

Xenopus laevis Oocytes: Oocytes from the African clawed frog, Xenopus laevis, serve as a heterologous expression system to study the function of specific transport proteins. nih.gov Using this system, Raltegravir was identified as a substrate for the human renal uptake transporter Organic Anion Transporter 1 (OAT1), with a Michaelis constant (Km) of 150 μM. nih.gov Additionally, Raltegravir was found to be a moderate inhibitor of OAT1-mediated transport in the oocyte expression system. nih.gov

Molecular Specificity and Biochemical Interactions in Controlled Systems

The interaction of Raltegravir with various enzymes and its behavior under different physiochemical conditions have been characterized in controlled in vitro systems to understand its molecular specificity and potential for drug interactions.

Evaluation of Raltegravir's Interactions with Human Phosphoryltransferases and DNA Polymerases In Vitro

Raltegravir demonstrates a high degree of selectivity for its target, HIV-1 integrase, over other related enzymes.

Human Phosphoryltransferases: In vitro assays have shown that Raltegravir is over 1,000-fold more selective for HIV-1 integrase compared to other phosphoryltransferases. nih.govnih.govscienceopen.com This high specificity minimizes off-target activity and is a key characteristic of its biochemical profile.

Human DNA Polymerases: The compound's selectivity extends to human DNA polymerases. Studies have confirmed that Raltegravir shows significantly less activity against human polymerases α, β, and γ, underscoring its specific mechanism of action against the viral integrase enzyme. nih.gov Interestingly, while highly selective against human polymerases, Raltegravir has been shown in separate research to inhibit the DNA replication of herpesviruses, with resistance mapping to the DNA polymerase accessory factor, suggesting a different mechanism of interaction in that context. nih.gov

Influence of Physiochemical Factors on Cellular Permeability (e.g., pH, Metal Ions) in In Vitro Models

The cellular permeability of Raltegravir is significantly affected by physiochemical factors such as pH and the presence of metal ions, which has been demonstrated in Caco-2 cell models.

Influence of pH: Raltegravir's cellular permeability is heavily dependent on extracellular pH. nih.govresearchgate.net A study investigating its transport across Caco-2 cell monolayers found that increasing the apical pH from 5.0 to 8.5 resulted in a 9-fold reduction in the apical-to-basolateral permeability. nih.gov Concurrently, the efflux ratio of Raltegravir increased 12-fold as the apical pH was raised across the same range. nih.gov This pH-dependent permeability is linked to the drug's lipophilicity, which decreases as the pH increases above its pKa of 6.7, due to ionization. nih.govresearchgate.net

| Apical pH | Apparent Permeability (Papp) (cm/s x 10-6) | Efflux Ratio |

|---|---|---|

| 5.0 | Value not specified | ~1 |

| 6.0 | Value not specified | ~2 |

| 7.4 | Value not specified | ~6 |

| 8.5 | Value not specified | ~12 |

This table illustrates the relationship between apical pH and the efflux ratio of Raltegravir across Caco-2 cell monolayers, based on data indicating a 12-fold increase in the efflux ratio as pH rises from 5 to 8.5. nih.gov

Influence of Metal Ions: Divalent metal ions have a notable impact on Raltegravir's permeability. The presence of magnesium (Mg²⁺) and calcium (Ca²⁺) in the incubation medium was shown to decrease the cellular permeativity of Raltegravir. nih.gov This effect is hypothesized to be due to the formation of a metal-drug complex that is less able to cross the cell membrane. nih.gov This interaction is significant, as the binding of Raltegravir to a divalent metal like magnesium is a necessary step for the inhibition of HIV integrase. nih.gov Similar chelation and subsequent permeability reduction have been observed with other integrase inhibitors and various polyvalent cations. researchgate.netnih.gov

| Transporter | Inhibitory Concentration (IC50) | In Vitro System |

|---|---|---|

| OAT1 | 108 μM | Not specified |

| OAT3 | 18.8 μM | Not specified |

This table summarizes the in vitro inhibitory concentrations of Raltegravir against key renal transporters. nih.gov

Chemical Synthesis and Analytical Reference Standard Applications

Synthetic Strategies for Raltegravir (B610414) Glucuronide and Related Conjugates (General Methodologies)

The chemical synthesis of glucuronide metabolites, particularly N-glucuronides like Raltegravir beta-D-Glucuronide, can present significant challenges and may not be straightforward. This difficulty arises in part from the complex structures and potential stability issues of the metabolites. Consequently, specific, publicly documented chemical synthesis routes for this compound are not widely available. Instead, the production of such metabolite standards often relies on specialized methodologies applicable to late-stage functionalization or biocatalysis.

General strategies for producing N-glucuronides when traditional synthesis is difficult include:

Microbial Biotransformation : This technique utilizes microorganisms to perform specific enzymatic reactions, such as glucuronidation, on a substrate. It can be a powerful tool for producing various types of glucuronides, including O-glucuronides and some N-glucuronides.

Enzymatic Synthesis : Utilizing isolated liver fractions, such as S9 or microsomes which contain UGT enzymes, can be employed to generate the desired metabolite in a controlled in vitro environment. This method mimics the biological metabolic pathway.

Late-Stage Chemical Glucuronidation : For N-glucuronides that are difficult to synthesize, proprietary chemical methods have been developed that can attach the glucuronic acid moiety to the parent drug molecule at a late stage in the synthetic process. This approach is particularly useful for complex molecules where protecting group strategies might be inefficient.

The formation of N-glucuronides can exhibit high interspecies variability, with human enzymes like UGT1A4 and UGT2B10 being particularly active in these conjugations. This variability can make it difficult to predict human metabolism from animal models and underscores the need for authentic analytical standards for direct measurement in human studies.

Role of this compound as an Analytical Reference Standard

An analytical reference standard is a highly characterized and purified material used as a benchmark for quality control and analytical testing. This compound is available commercially as a high-purity reference standard, which plays an indispensable role in pharmaceutical research and development.

The primary applications of the this compound reference standard include:

Quantitative Analysis : It is essential for the accurate quantification of the metabolite in biological matrices such as plasma and urine. This is accomplished by using the standard to prepare calibration curves and quality control samples in bioanalytical methods, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Method Validation : The reference material is used to validate the performance of analytical methods, ensuring they are accurate, precise, specific, and reliable for their intended purpose.

Pharmacokinetic and Drug Metabolism Studies : Accurate measurement of Raltegravir and its glucuronide metabolite is crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile in both preclinical and clinical studies.

Below are the key physicochemical properties of the this compound analytical standard.

| Property | Value | Source(s) |

| CAS Number | 952654-62-5 | |

| Molecular Formula | C₂₆H₂₉FN₆O₁₁ | |

| Molecular Weight | 620.54 g/mol | |

| Purity | Typically >95% or >98% | |

| Product Type | Metabolite | |

| Storage Temperature | -20°C |

Implications for Purity and Impurity Profiling in Pharmaceutical Development

During the development and manufacturing of a drug substance, regulatory agencies require rigorous identification, characterization, and quantification of all impurities to ensure the product's safety and efficacy. Impurity profiling includes process-related impurities (from the synthesis) and degradation products that may form during storage.

The this compound reference standard is critical for the impurity profiling of the Raltegravir active pharmaceutical ingredient (API) for several reasons:

Peak Identification : In chromatographic analysis (e.g., UPLC, HPLC), the reference standard allows for the unambiguous identification of the glucuronide. By comparing the retention time of any unknown peak in the Raltegravir API chromatogram to that of the standard, analysts can confirm or rule out the presence of the metabolite as a process impurity or degradant.

Method Specificity : The standard is used during the development of stability-indicating analytical methods to demonstrate that the method can successfully separate the main component (Raltegravir) from its metabolites and other potential impurities. This ensures that the assay for the API is not affected by the presence of these other compounds.

Quality Control : As part of quality control and batch release testing, the reference standard serves as a benchmark to ensure that the final drug product meets the stringent purity specifications set by pharmacopoeias and regulatory bodies like the ICH. It helps guarantee that the levels of any impurities are below the established safety thresholds.

The use of metabolite reference standards is a fundamental component of a comprehensive quality control strategy in the pharmaceutical industry.

| Application Area | Role of this compound Standard |

| API Synthesis | To confirm the metabolite is not formed as a process-related impurity. |

| Analytical Method Development | To ensure analytical methods can separate the API from its major metabolite. |

| Stability Testing | To monitor for the formation of the glucuronide as a potential degradation product under various stress conditions. |

| Final Product QC | To provide a benchmark for ensuring the purity of the final Raltegravir drug product before release. |

Q & A

Basic Research Questions

Q. How can researchers accurately quantify Raltegravir beta-D-Glucuronide in biological matrices during pharmacokinetic studies?

- Methodological Answer: Use high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with isotope-labeled internal standards (e.g., deuterated analogs) to ensure specificity and sensitivity. Validate assays for linearity, precision, and recovery in plasma, bile, and fecal samples, as biliary excretion is a primary route for this metabolite . Account for hydrolysis artifacts by stabilizing samples with enzyme inhibitors (e.g., β-glucuronidase inhibitors) during collection and storage .

Q. What experimental designs are recommended to study this compound’s role in enterohepatic recycling?

- Methodological Answer: Conduct bile duct-cannulated animal models (e.g., rats) to directly measure biliary excretion of the glucuronide. Compare fecal recovery of Raltegravir (parent drug) in intact versus cannulated models to assess hydrolysis in the gastrointestinal tract. Pharmacokinetic (PK) modeling should incorporate secondary plasma concentration peaks to confirm enterohepatic cycling .

Q. How does tissue penetration of this compound influence its utility as an HIV prophylactic agent?

- Methodological Answer: Use microdialysis or biopsy sampling in preclinical models (e.g., macaques) to measure concentrations in mucosal tissues (vaginal, rectal). Validate findings with clinical studies comparing plasma and tissue fluid levels using ultracentrifugation or LC-MS. Note that high interpatient variability in PK requires large sample sizes .

Advanced Research Questions

Q. How should researchers resolve contradictions in metabolite detection, such as the absence of this compound in feces despite biliary excretion?

- Methodological Answer: Investigate hydrolysis kinetics using simulated intestinal fluid (SIF) assays. Apply stability studies under varying pH and enzymatic conditions to replicate gastrointestinal environments. Use PK models to differentiate hydrolysis rates in vivo versus in vitro, and validate with tandem mass spectrometry to detect transient intermediates .

Q. What strategies mitigate confounding factors when analyzing this compound’s long-term safety profile?

- Methodological Answer: Perform pre-specified subgroup analyses in clinical trials to account for comorbidities (e.g., viral hepatitis) and concomitant medications (e.g., lipid-lowering agents). Use exposure-adjusted incidence rates (EAIRs) for adverse events (AEs) like rash or lipid abnormalities to control for variable drug exposure . Meta-analyses of phase III trials (e.g., BENCHMRK, STARTMRK) should standardize case definitions (e.g., cancer risk per NCI/ACS criteria) .

Q. How can drug-drug interaction studies optimize Raltegravir dosing with rifampicin?

- Methodological Answer: Design adaptive PK trials with serial blood sampling to monitor this compound levels under rifampicin-induced UDP-glucuronosyltransferase (UGT) upregulation. Use nonlinear mixed-effects modeling (NONMEM) to simulate dose adjustments (e.g., 800 mg BID vs. standard 400 mg BID) and correlate trough concentrations (Ctrough) with virological efficacy .

Q. What analytical challenges arise when distinguishing this compound from isomeric metabolites?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.